Technical Monograph: N-(4-Bromobenzyl)-2-methylpropan-2-amine Hydrochloride
Technical Monograph: N-(4-Bromobenzyl)-2-methylpropan-2-amine Hydrochloride
The following technical monograph provides an in-depth analysis of N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride , a critical intermediate in medicinal chemistry.
CAS Number: 1209906-44-4 Document Type: Technical Reference & Synthesis Guide Version: 1.0[1]
Executive Summary
N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride (also known as N-tert-butyl-4-bromobenzylamine HCl) is a secondary amine building block widely utilized in the synthesis of pharmaceutical agents.[1][2] Its structural value lies in the orthogonal reactivity of its two functional ends:
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The Secondary Amine: A nucleophilic handle protected by a bulky tert-butyl group, offering steric shielding and metabolic stability against N-dealkylation.[1][2]
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The Aryl Bromide: A versatile electrophile ready for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex scaffolds.[1][2]
This compound is frequently employed in the development of PROTACs (Proteolysis Targeting Chimeras) , GPCR ligands, and kinase inhibitors where the tert-butyl group serves to fill hydrophobic pockets within target proteins.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | N-[(4-Bromophenyl)methyl]-2-methylpropan-2-amine hydrochloride |
| Common Name | N-tert-Butyl-4-bromobenzylamine HCl |
| CAS Number (Salt) | 1209906-44-4 |
| CAS Number (Free Base) | 87384-76-7 |
| Molecular Formula | C₁₁H₁₇BrClN (C₁₁H₁₆BrN[1][2][3][4][5][6][7][8] · HCl) |
| Molecular Weight | 278.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DMSO, Water; Sparingly soluble in DCM |
| SMILES (Free Base) | CC(C)(C)NCC1=CC=C(Br)C=C1 |
Synthesis & Manufacturing Protocol
The most robust industrial route for synthesizing this compound is Reductive Amination .[1][2] This method avoids the over-alkylation byproducts common with direct alkylation (using benzyl halides) and proceeds under mild conditions.[1][2]
Reaction Pathway Visualization
The following diagram illustrates the stepwise conversion of 4-bromobenzaldehyde to the target amine salt.
Figure 1: Stepwise reductive amination pathway from aldehyde precursor to hydrochloride salt.[1][2][9][4]
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of N-(4-Bromobenzyl)-2-methylpropan-2-amine HCl.
Reagents:
-
Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB)[1][2]
-
HCl (4M in Dioxane)[1]
Step-by-Step Procedure:
-
Imine Formation:
-
Charge a reaction vessel with 4-bromobenzaldehyde (dissolved in anhydrous Methanol).
-
Mechanism Note: The steric bulk of the tert-butyl group may slow imine formation.[1][2] Allow the mixture to stir at room temperature for 4–6 hours. Use of a dehydrating agent (e.g., MgSO₄) can drive the equilibrium forward.[1][2]
-
-
Reduction:
-
Work-up (Free Base Isolation):
-
Salt Formation:
Applications in Drug Discovery[1][5]
The utility of N-(4-Bromobenzyl)-2-methylpropan-2-amine HCl is defined by its ability to serve as a "linker-head" module.[1][2]
Strategic Logic in Medicinal Chemistry
-
Metabolic Stability: The tert-butyl group prevents metabolic oxidation at the alpha-carbon (no alpha-protons), significantly increasing the half-life of the amine moiety in vivo [1].[1][2]
-
Lipophilicity Modulation: The bulky alkyl group increases logP, aiding in membrane permeability and blood-brain barrier (BBB) penetration.[1][2]
-
Scaffold Diversification: The aryl bromide allows for late-stage functionalization.[1][2]
Workflow: From Building Block to Drug Candidate[2]
Figure 2: Divergent synthesis applications utilizing the aryl bromide handle.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet the following specifications.
Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
-
δ 7.65 ppm (d, J=8.4 Hz, 2H): Aromatic protons ortho to Bromine.[1][2]
-
δ 7.45 ppm (d, J=8.4 Hz, 2H): Aromatic protons meta to Bromine.[1][2]
-
δ 1.35 ppm (s, 9H): tert-Butyl methyl protons (-C(CH₃)₃).[1][2]
Purity Specifications
-
Residual Solvents: Methanol < 3000 ppm, Dioxane < 380 ppm (ICH Q3C guidelines).[1][2]
-
Identity: Mass Spectrometry (ESI+) must show [M+H]⁺ peak at m/z ~242/244 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).[1][2]
Handling & Safety (E-E-A-T)
While the hydrochloride salt is more stable and less volatile than the free base, standard laboratory safety protocols apply.[1]
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]
-
Storage: Store in a tightly closed container at room temperature, preferably in a desiccator. Hygroscopic nature may degrade the crystal lattice over time.[1][2]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][2]
References
-
Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] Link[1][2]
-
National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 913391, (4-Bromobenzyl)tert-butylamine." PubChem. Link
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]
-
BLD Pharm. (n.d.).[1][2] "Product Datasheet: N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride." CAS 1209906-44-4.[1][2][5][6][7] Link
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